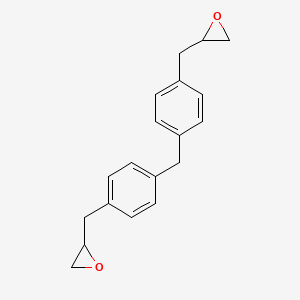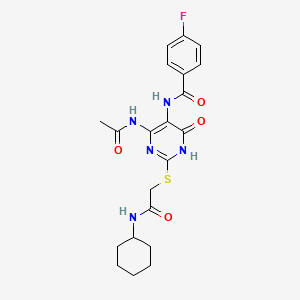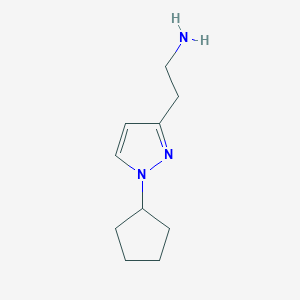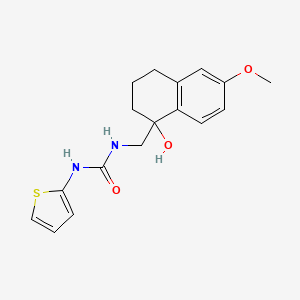
双(4-(环氧乙烷-2-基甲基)苯基)甲烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-(oxiran-2-ylmethyl)phenyl)methane is an organic compound with the molecular formula C19H20O2. It is characterized by the presence of two oxirane (epoxy) groups attached to a central methylene bridge, flanked by phenyl rings. This compound is known for its applications in the synthesis of epoxy resins and other polymeric materials due to its reactive epoxy groups.
科学研究应用
Bis(4-(oxiran-2-ylmethyl)phenyl)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced epoxy resins and polymeric materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its excellent mechanical properties and chemical resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(oxiran-2-ylmethyl)phenyl)methane typically involves the reaction of Bisphenol F with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which subsequently undergoes dehydrochlorination to form the epoxy groups.
Industrial Production Methods: In an industrial setting, the production of Bis(4-(oxiran-2-ylmethyl)phenyl)methane is carried out in large reactors where Bisphenol F and epichlorohydrin are mixed under controlled temperature and pressure conditions. The reaction mixture is then treated with a base to facilitate the formation of the epoxy groups. The product is purified through distillation or crystallization to achieve the desired purity.
Types of Reactions:
Oxidation: Bis(4-(oxiran-2-ylmethyl)phenyl)methane can undergo oxidation reactions, particularly at the epoxy groups, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxy groups in Bis(4-(oxiran-2-ylmethyl)phenyl)methane are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and carboxylic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines, thiols, and carboxylic acids are used under mild to moderate conditions.
Major Products:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
作用机制
The mechanism of action of Bis(4-(oxiran-2-ylmethyl)phenyl)methane primarily involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked polymer networks. The molecular targets include nucleophilic sites on other molecules or polymers, facilitating the formation of strong covalent bonds and enhancing the material properties.
相似化合物的比较
Bisphenol A diglycidyl ether: Similar in structure but derived from Bisphenol A instead of Bisphenol F.
Bisphenol F diglycidyl ether: A closely related compound with similar applications in epoxy resin synthesis.
Epoxidized novolac resins: These compounds also contain multiple epoxy groups and are used in similar applications.
Uniqueness: Bis(4-(oxiran-2-ylmethyl)phenyl)methane is unique due to its specific structure derived from Bisphenol F, which imparts distinct mechanical and thermal properties to the resulting polymers. Its epoxy groups provide high reactivity, making it a valuable compound in the synthesis of high-performance materials.
属性
IUPAC Name |
2-[[4-[[4-(oxiran-2-ylmethyl)phenyl]methyl]phenyl]methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-5-16(10-18-12-20-18)6-2-14(1)9-15-3-7-17(8-4-15)11-19-13-21-19/h1-8,18-19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCOEVAUHQFCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)CC3=CC=C(C=C3)CC4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)





![3-amino-N-(4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)
![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2565836.png)
